Bicyclo[1.1.1]pentane
Overview
Description
Bicyclo[1.1.1]pentane is an organic compound and the simplest member of the bicyclic bridged compounds family . It is a hydrocarbon with the formula C5H8 . The molecular structure consists of three rings of four carbon atoms each . It is a highly strained molecule .
Synthesis Analysis
Bicyclo[1.1.1]pentanes (BCPs) have become established as attractive bioisosteres for para-substituted benzene rings in drug design . They can be accessed by a variety of methods . Recent breakthroughs on the synthesis of bridge-substituted BCPs are described, as well as methodologies for post-synthesis functionalization .Molecular Structure Analysis
The molecular structure of Bicyclo[1.1.1]pentane consists of three rings of four carbon atoms each . It is a highly strained molecule . Structurally, BCPs have primarily been deployed as substitutes for commonplace para-substituted arenes .Chemical Reactions Analysis
BCPs have become established as attractive bioisosteres for para-substituted benzene rings in drug design . They confer various beneficial properties compared with their aromatic “parents,” . BCPs featuring a wide array of bridgehead substituents can now be accessed by an equivalent variety of methods .Physical And Chemical Properties Analysis
BCPs are high-value bioisosteres for 1,4-disubstituted phenyl rings, internal alkynes, and the tert-butyl group, generally offering high passive permeability, high water solubility, and improved metabolic stability .Scientific Research Applications
Bioisostere Replacement and Structural Importance
Bicyclo[1.1.1]pentane (BCP) structures have been increasingly recognized in the scientific community for their unique structural attributes. They are effective bioisosteres for aromatic rings, tert-butyl groups, and alkynes, making them highly valuable in medicinal chemistry. For example, BCPs have been employed to streamline the synthesis of important bicyclo[1.1.1]pentan-1-amine building blocks, significantly impacting drug discovery and development (Hughes et al., 2019).
Functionalization and Derivatization
BCPs have been extensively studied for their ability to be functionalized with various groups. Techniques for the preparation of selenoether and thioether functionalized BCPs from selenosulfonates/thiosulfonates and propellane have been developed, highlighting the versatility of BCPs in chemical synthesis (Wu et al., 2020). Additionally, radical acylation methods have been devised for synthesizing BCP ketones, offering straightforward access to these compounds with a broad substrate scope, further emphasizing their significance in drug discovery (Li et al., 2022).
Innovative Synthesis Methods
Recent studies have demonstrated the development of continuous flow-enabled synthesis of BCP trifluoroborate salts and their utilization in metallaphotoredox cross-couplings, emphasizing the potential of BCP motifs in enhancing key physicochemical properties in medicinal chemistry (VanHeyst et al., 2020).
High Energy Density Materials
BCPs have also been investigated for their potential as high energy density materials (HEDMs). Theoretical studies on polynitrobicyclo[1.1.1]pentanes indicate their potential in defense applications due to their high heat of formation and stability, highlighting the broad spectrum of applications for BCP compounds beyond medicinal chemistry (Ghule et al., 2011).
Future Directions
properties
IUPAC Name |
bicyclo[1.1.1]pentane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8/c1-4-2-5(1)3-4/h4-5H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKCBRYIXFFGIKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60185044 | |
Record name | [1]Staffane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60185044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
68.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bicyclo[1.1.1]pentane | |
CAS RN |
311-75-1 | |
Record name | Bicyclo(1.1.1)pentane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000311751 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | [1]Staffane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60185044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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